(S)-N-Isopropyl-N-methylpyrrolidin-3-amine 2HCl
CAS No.:
Cat. No.: VC13738447
Molecular Formula: C8H20Cl2N2
Molecular Weight: 215.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H20Cl2N2 |
|---|---|
| Molecular Weight | 215.16 g/mol |
| IUPAC Name | (3S)-N-methyl-N-propan-2-ylpyrrolidin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C8H18N2.2ClH/c1-7(2)10(3)8-4-5-9-6-8;;/h7-9H,4-6H2,1-3H3;2*1H/t8-;;/m0../s1 |
| Standard InChI Key | YUSCHDMHPMFLEE-JZGIKJSDSA-N |
| Isomeric SMILES | CC(C)N(C)[C@H]1CCNC1.Cl.Cl |
| SMILES | CC(C)N(C)C1CCNC1.Cl.Cl |
| Canonical SMILES | CC(C)N(C)C1CCNC1.Cl.Cl |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 3-position with both isopropyl and methyl groups on the nitrogen atom. The S configuration at the chiral center (C3) is critical for its enantioselective interactions . The dihydrochloride salt form enhances aqueous solubility and crystallinity, making it preferable for synthetic applications .
Table 1: Key Molecular Descriptors
Conformational Analysis
The 3D structure, as depicted in PubChem’s interactive model , reveals a puckered pyrrolidine ring with the isopropyl and methyl groups occupying equatorial positions. This conformation minimizes steric hindrance and stabilizes the molecule through intramolecular van der Waals interactions.
Synthesis and Enantioselective Preparation
Synthetic Routes
The free base, (S)-N-isopropyl-N-methylpyrrolidin-3-amine, is typically synthesized via reductive amination or nucleophilic substitution. A common approach involves:
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Chiral Resolution: Starting from racemic mixtures using chiral acids (e.g., tartaric acid) to isolate the S-enantiomer .
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Asymmetric Catalysis: Employing Cinchona alkaloid-derived catalysts to induce enantioselectivity during ring closure or alkylation .
The dihydrochloride salt is subsequently formed by treating the free base with hydrochloric acid, as confirmed by AChemBlock’s synthesis protocols .
Applications in Pharmaceutical and Chemical Research
Role in Drug Discovery
The compound’s rigid pyrrolidine scaffold and tertiary amine functionality make it a privileged structure in medicinal chemistry. It serves as:
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Ligands for Catalysts: In asymmetric hydrogenation reactions, enhancing ee in chiral alcohol and amine synthesis .
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Building Blocks: For kinase inhibitors and GPCR-targeted therapeutics, leveraging its ability to modulate bioavailability and target engagement .
Industrial Relevance
Per Evitachem’s product listings, this dihydrochloride salt is classified under "Building Blocks," highlighting its utility in large-scale synthesis of agrochemicals and specialty polymers. Its stability under acidic conditions enables its use in multi-step reactions without decomposition .
| Parameter | Recommendation |
|---|---|
| Storage Conditions | 2–8°C in airtight containers |
| Handling | Avoid inhalation; use ventilated areas |
| First Aid | Flush eyes/skin with water if exposed |
Analytical Characterization
Spectroscopic Methods
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NMR: NMR (400 MHz, DMSO-d6) shows distinctive signals at δ 3.46–3.53 ppm (N–CH) and δ 1.63–1.69 ppm (pyrrolidine ring protons) .
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Mass Spectrometry: ESI+ HRMS confirms the molecular ion at m/z 142.24 ([M–2HCl+H]) .
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Chiral Analysis: Polarimetry ([α] = +49.7°) and chiral HPLC (Chiralpak AD-H column) validate enantiopurity .
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